Mutilin 14-Acetate
Overview
Description
Mutilin 14-Acetate is a compound with the molecular formula C22H34O4 . It is a derivative of Mutilin, which is a natural antibiotic first discovered in the 1950s from an edible mushroom, Pleurotus mutilus . The chemical structure of Mutilin 14-Acetate contains a tricyclic mutilin core that is essential for some of its antimicrobial activity .
Synthesis Analysis
The total synthesis of structurally diverse pleuromutilin antibiotics has been reported . The synthesis is enabled by the serendipitous discovery of a vinylogous Wolff rearrangement, which serves to establish the C9 quaternary centre in the targets, and the development of a highly diastereoselective butynylation of an α-quaternary aldehyde, which forms the C14 secondary alcohol .
Molecular Structure Analysis
The molecular structure of Mutilin 14-Acetate is characterized by a tricyclic mutilin core and a C14 side chain . The molecular weight of Mutilin 14-Acetate is 362.5 g/mol .
Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of pleuromutilin have been characterized through rational heterologous expression of combinations of pleuromutilin biosynthetic genes in Aspergillus oryzae .
Physical And Chemical Properties Analysis
Mutilin 14-Acetate has a molecular weight of 362.5 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .
Scientific Research Applications
Novel Derivatives and Antibacterial Activity
Mutilin 14-acetate derivatives, such as mutilin 14-carbamates, have been identified as potent antibacterial agents. For instance, SB-222734, a 4-methoxybenzoylcarbamate derivative, shows strong activity against various bacterial pathogens resistant to current treatments, suggesting its potential as a new class of antibacterial agents for human therapy (Brooks et al., 2001).
Pharmacokinetics and Distribution
Studies on 14-O-[(4,6-Diaminopyrimidine-2-yl)thioacetyl] mutilin (DPTM), a novel pleuromutilin candidate, have illustrated its pharmacokinetic profile. This includes its distribution and excretion in rats after various forms of administration. A specific HPLC-MS/MS method was developed for this purpose, providing insight into the drug's behavior in biological systems (Fu et al., 2019).
Inhibition of Cytochrome P450 Enzymes
Research on DPTM also includes its impact on Cytochrome P450 (CYP) enzymes. The compound displayed moderate inhibitory potential against CYP3A/4, which is significant for understanding drug interactions and metabolism. This study helps in characterizing the compound's pharmacological profile (Fu et al., 2020).
Structural Modifications and Enhanced Activity
Continued research on pleuromutilin derivatives has led to modifications resulting in enhanced antibacterial activity. For example, the development of derivatives like 14-deoxy-14-[(2-diethylaminoethyl)thioacetoxy]-mutilin hydrogen fumarate (81.723 hfu, tiamulin) is a result of such efforts, demonstrating the potential of structural modification in increasing drug efficacy (Egger & Reinshagen, 1976).
Synthesis and Antibacterial Evaluation
The synthesis of new pleuromutilin derivatives and their antibacterial evaluation is a significant area of research. Compounds such as 14-O-[(4-methoxybenzamide-2- methylpropane-2-yl) thioacetate] mutilin have been identified as highly active antibacterial agents, broadening the spectrum of effective pleuromutilin derivatives (Shang et al., 2013).
Future Directions
properties
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-7-20(5)12-17(26-15(4)23)21(6)13(2)8-10-22(14(3)19(20)25)11-9-16(24)18(21)22/h7,13-14,17-19,25H,1,8-12H2,2-6H3/t13-,14+,17-,18+,19+,20-,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBKXMIPSJEXGM-MBHDSSBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mutilin 14-Acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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